(2,5-dioxopyrrolidin-1-yl) 2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2,5-dioxopyrrolidin-1-yl) 2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetate is a complex organic molecule It features a pyrrolidinone ring, a steroidal backbone, and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the pyrrolidinone ring: This can be achieved through the cyclization of a suitable amine with a dicarboxylic acid derivative.
Steroidal backbone synthesis: This involves the construction of the cyclopenta[a]phenanthrene structure, which can be synthesized through a series of cyclization and functional group transformations.
Esterification: The final step involves the esterification of the steroidal backbone with the pyrrolidinone derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The steroidal backbone can be oxidized to introduce additional functional groups.
Reduction: The ester linkage can be reduced to form alcohol derivatives.
Substitution: The pyrrolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidinone derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying protein-ligand interactions.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with steroidal receptors, modulating their activity. The molecular targets could include enzymes or receptors involved in metabolic pathways. The pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2,5-dioxopyrrolidin-1-yl) 2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetate: is similar to other steroidal esters and pyrrolidinone derivatives.
Uniqueness
This compound is unique due to its combination of a pyrrolidinone ring and a steroidal backbone, which imparts specific chemical and biological properties. Its unique structure allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C36H56N2O7 |
---|---|
Molecular Weight |
628.8 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetate |
InChI |
InChI=1S/C36H56N2O7/c1-23(2)7-6-8-24(3)28-11-12-29-27-10-9-25-21-26(15-17-35(25,4)30(27)16-18-36(28,29)5)44-34(42)37-19-20-43-22-33(41)45-38-31(39)13-14-32(38)40/h9,23-24,26-30H,6-8,10-22H2,1-5H3,(H,37,42)/t24-,26+,27+,28-,29+,30+,35+,36-/m1/s1 |
InChI Key |
JHTBXVQBKWPFDP-APTGCCNASA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCOCC(=O)ON5C(=O)CCC5=O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCOCC(=O)ON5C(=O)CCC5=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.